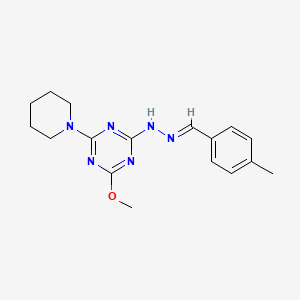![molecular formula C30H29N3O5S B11540569 N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540569.png)
N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and sulfonamide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazone intermediate: Reacting 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine to form the hydrazone.
Coupling with benzenesulfonamide: The hydrazone intermediate is then coupled with N-(2-methoxyphenyl)benzenesulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, column chromatography, or HPLC (High-Performance Liquid Chromatography) to purify the final product.
化学反应分析
Types of Reactions
N-(2-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the hydrazone may yield hydrazine derivatives.
科学研究应用
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of new materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
相似化合物的比较
Similar Compounds
N-(2-Methoxyphenyl)benzenesulfonamide: A simpler analog without the hydrazone moiety.
4-[(4-Methylphenyl)methoxy]benzaldehyde: A precursor in the synthesis of the target compound.
Hydrazine derivatives: Compounds containing the hydrazone functional group.
Uniqueness
N-(2-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of functional groups and aromatic rings, which may confer specific properties and reactivity not found in simpler analogs.
属性
分子式 |
C30H29N3O5S |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C30H29N3O5S/c1-23-12-14-25(15-13-23)22-38-26-18-16-24(17-19-26)20-31-32-30(34)21-33(28-10-6-7-11-29(28)37-2)39(35,36)27-8-4-3-5-9-27/h3-20H,21-22H2,1-2H3,(H,32,34)/b31-20+ |
InChI 键 |
XVVFNHGDWPJQKX-AJBULDERSA-N |
手性 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540489.png)

![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11540501.png)

![4-{(Z)-[(2E)-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11540510.png)
![1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine](/img/structure/B11540512.png)
![2-(2-nitrophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11540526.png)
![2,4-dichloro-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11540538.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540548.png)
![4-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-2-nitrophenol](/img/structure/B11540552.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11540559.png)
![(2E,4E)-N-(4-{5-[(2E,4E)-hexa-2,4-dienoylamino]-1H-benzimidazol-2-yl}phenyl)hexa-2,4-dienamide](/img/structure/B11540566.png)
![2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide](/img/structure/B11540575.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540580.png)
